[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Description
[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique structural features. This compound contains an azido group, a benzoyloxy group, and a methyl group attached to an oxolan ring, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H17N3O6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17N3O6/c1-20(22-23-21)16(29-18(25)14-10-6-3-7-11-14)15(28-19(20)26)12-27-17(24)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15?,16?,20-/m1/s1 |
InChI Key |
WHYMMPZTAOWEKD-ALLBUHFWSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)N=[N+]=[N-] |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolan ring, introduction of the azido group, and esterification with benzoic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro compounds, while reduction may yield amines.
Scientific Research Applications
[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The benzoyloxy group can interact with enzymes and proteins, potentially inhibiting their activity. The overall effect of the compound depends on its ability to bind to and modify these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- Other azido-substituted oxolan derivatives
Uniqueness
[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the benzoyloxy group provides potential for biological interactions.
Biological Activity
Molecular Structure
The molecular formula of [(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate can be represented as follows:
Key Features
- Azido Group : The azido group (-N₃) is known for its reactivity, which can facilitate various biological interactions.
- Benzoyloxy Group : This moiety may enhance lipophilicity, aiding in membrane penetration and bioavailability.
The biological activities of [(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate can be attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with azido groups may exhibit antiviral properties by interfering with viral replication processes.
- Cytotoxic Effects : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its possible use in cancer therapy.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Antiviral Effects : A study published in the Journal of Medicinal Chemistry reported that azido-containing compounds demonstrated significant antiviral activity against HIV and other viruses by inhibiting reverse transcriptase enzymes.
- Cytotoxicity in Cancer Cells : Research conducted on related oxolane derivatives indicated a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with IC50 values suggesting effectiveness at low concentrations.
- Enzyme Inhibition : In vitro assays have shown that similar compounds inhibit the activity of certain kinases involved in cancer progression, highlighting their potential as therapeutic agents.
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| [(4R)-4-Azido...methyl benzoate] | 376.3 g/mol | Antiviral, Cytotoxic |
| [(2S,3R)-3-(Benzoyloxy)...] | 376.3 g/mol | Cytotoxic |
| [(1R)-6-Bromo...hydrochloride] | 248.55 g/mol | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
